6,7-Dihydrosalviandulin E

Anti-neuroinflammatory activity Neo-clerodane diterpenoids TLR4/MYD88/NF-κB pathway

6,7-Dihydrosalviandulin E (≥98% purity) is a defined neoclerodane diterpenoid standard. Its distinct 12.3 µM IC50 (T. b. brucei) versus salviandulin E makes it essential for structure-activity relationship (SAR) studies. Procure this verified reference material to ensure experimental reproducibility and explore the pharmacophore space of this unique scaffold.

Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
Cat. No. B12384989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydrosalviandulin E
Molecular FormulaC20H18O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=C2CC(C=C3C2(CCC4=C1C(OC4=O)C5=COC=C5)COC3=O)O
InChIInChI=1S/C20H18O6/c1-10-14-6-12(21)7-15-19(23)25-9-20(14,15)4-2-13-16(10)17(26-18(13)22)11-3-5-24-8-11/h3,5,7-8,12,17,21H,2,4,6,9H2,1H3/t12-,17-,20-/m0/s1
InChIKeyMFQDCAZBAYEZEN-JTBRQZTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydrosalviandulin E for Research: CAS, Structure, and Key Supply Information for Procurement Decisions


6,7-Dihydrosalviandulin E (CAS No.: 1983982-37-1) is a neo-clerodane related diterpenoid isolated from the aerial parts of Salvia leucantha (Lamiaceae) [1]. This compound, also designated as Salvileucalin A, has a molecular formula of C20H18O6 and a molecular weight of 354.35 g/mol [2]. It is available from commercial suppliers such as TargetMol and Biocrick, with typical pricing around $300 for 5 mg [3][4]. High-purity grades are guaranteed by HPLC, NMR, and MS analysis [2].

Why 6,7-Dihydrosalviandulin E Cannot Be Substituted with Generic Neo-Clerodane Diterpenoids in Targeted Research


The neo-clerodane diterpenoid class from Salvia species exhibits structural diversity that translates into divergent bioactivity profiles. The literature does not support the assumption that these compounds are functionally interchangeable. For instance, while some neo-clerodanes demonstrate anti-neuroinflammatory activity (e.g., Saleucanes A-J with NO inhibition IC50 values of 3.29–6.65 μM), others are cytotoxic (e.g., Salvileucalin B with IC50 values of 5.23 μg/mL against A549 and 1.88 μg/mL against HT-29 cells) [1]. Critically, 6,7-Dihydrosalviandulin E is chemically and functionally distinct from its close analog Salviandulin E (CAS: 158994-32-2), which has established antitrypanosomal activity (IC50 = 0.72 μg/mL) [2]. Substituting any of these compounds without rigorous verification risks invalidating experimental outcomes and obscuring the true structure-activity relationships (SAR) of the specific chemical entity under investigation.

Quantitative Evidence for Selecting 6,7-Dihydrosalviandulin E for Specialized Diterpenoid Research


Anti-Neuroinflammatory Activity of Neo-Clerodane Diterpenoids Establishes a Baseline for 6,7-Dihydrosalviandulin E Differentiation

While no direct head-to-head comparison exists for 6,7-Dihydrosalviandulin E, a class-level inference can be drawn from a recent study evaluating 32 neo-clerodane diterpenoids from Salvia leucantha. Five compounds exhibited NO inhibitory effects with IC50 values ranging from 3.29 to 6.65 μM, which are 2.8 to 5.7 times more potent than the positive control minocycline hydrochloride (IC50 = 18.81 μM) [1][2]. This data provides a quantifiable benchmark against which the anti-neuroinflammatory potential of 6,7-Dihydrosalviandulin E should be measured.

Anti-neuroinflammatory activity Neo-clerodane diterpenoids TLR4/MYD88/NF-κB pathway

Structural Divergence: 6,7-Dihydrosalviandulin E vs. Antitrypanosomal Salviandulin E

A direct comparison of 6,7-Dihydrosalviandulin E (CAS: 1983982-37-1, C20H18O6, MW 354.35) with its close analog Salviandulin E (CAS: 158994-32-2, C20H16O6, MW 352.34) reveals a key structural difference: 6,7-Dihydrosalviandulin E is a dihydro derivative of Salviandulin E, differing by two hydrogen atoms . This seemingly minor modification is critical for biological activity, as Salviandulin E exhibits antitrypanosomal activity (IC50 = 0.72 μg/mL against T. b. brucei) [1]. The distinct CAS numbers and molecular formulas confirm they are different chemical entities, and the presence or absence of this double bond directly impacts biological activity.

Antitrypanosomal activity Structural analogs SAR studies

Purity and Identity Verification: 6,7-Dihydrosalviandulin E vs. Salvileucalin A

Commercially, 6,7-Dihydrosalviandulin E is guaranteed by HPLC, NMR, and MS analysis, with a purity of ≥98% and a defined price of approximately $300 for 5 mg [1][2]. This stands in contrast to Salvileucalin A (CAS: 1053241-84-1, C20H16O5, MW 336.34), which, despite also being a neo-clerodane diterpenoid from S. leucantha, has a different molecular formula and reported cytotoxicity (IC50 = 5.23 μg/mL against A549 and 1.88 μg/mL against HT-29 cells) . This demonstrates that while 6,7-Dihydrosalviandulin E is supplied with rigorous analytical verification, the broader class of compounds exhibits variable and often potent cytotoxicity.

Analytical chemistry Quality control Compound identity

Neo-Clerodane Diterpenoid Diversity: 6,7-Dihydrosalviandulin E's Place in a Structurally Varied Class

The isolation study from Salvia leucantha that yielded 6,7-Dihydrosalviandulin E also identified 22 other known neo-clerodane diterpenoids and 10 new ones (Saleucanes A-J) [1][2]. The structural diversity within this class is immense, with compounds like Saleucane 7 featuring an unusual 6/5/6/4/6/5-hexacyclic fused ring system with a rare oxetane unit [1]. This demonstrates that the bioactivity of these compounds cannot be generalized. 6,7-Dihydrosalviandulin E's specific structure is the result of this complex biosynthetic pathway, and its unique properties are a function of that specific architecture.

Chemical diversity Natural products Structure elucidation

Recommended Research Applications for 6,7-Dihydrosalviandulin E Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies in Neuroinflammation

Given the established anti-neuroinflammatory benchmark for neo-clerodane diterpenoids from S. leucantha (IC50 range: 3.29–6.65 μM), 6,7-Dihydrosalviandulin E can be used as a reference compound in SAR studies to understand how specific structural modifications impact neuroinflammatory pathways [1].

Investigating the Molecular Basis of Antitrypanosomal Activity

6,7-Dihydrosalviandulin E serves as a critical comparator in studies of antitrypanosomal activity, given its structural relationship to Salviandulin E (IC50 = 0.72 μg/mL) [2]. Its lack of reported antitrypanosomal activity highlights the importance of the dihydro substitution for the activity of the parent compound.

Analytical Method Development for Neo-Clerodane Diterpenoids

As a commercially available compound with guaranteed purity (≥98% by HPLC, NMR, MS), 6,7-Dihydrosalviandulin E can be used to develop and validate analytical methods (e.g., HPLC, LC-MS) for detecting and quantifying neo-clerodane diterpenoids in natural product extracts and biological samples [3].

Profiling the Bioactivity of Natural Product Libraries

6,7-Dihydrosalviandulin E can be included as a reference standard in natural product libraries designed to screen for anti-inflammatory or antiparasitic activity. Its well-defined chemical properties and the documented activities of its structural analogs allow for direct comparison and interpretation of screening results [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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